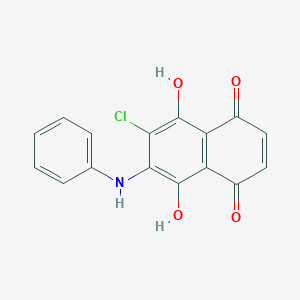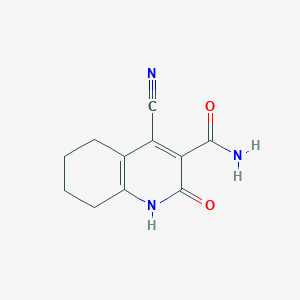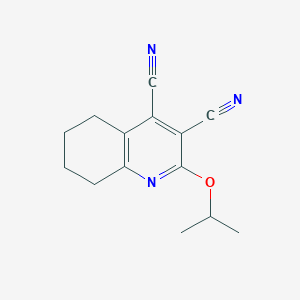![molecular formula C22H23ClN2O4 B11051824 5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051824.png)
5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyethylamino group, and a phenylcarbonyl group attached to a pyrrolidone ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolidone ring and the introduction of the various functional groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the carbonyl groups may yield alcohols.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
Uniqueness
Compared to similar compounds, 5-(4-chlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C22H23ClN2O4 |
|---|---|
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
(4Z)-5-(4-chlorophenyl)-1-[3-(2-hydroxyethylamino)propyl]-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23ClN2O4/c23-17-9-7-15(8-10-17)19-18(20(27)16-5-2-1-3-6-16)21(28)22(29)25(19)13-4-11-24-12-14-26/h1-3,5-10,19,24,26-27H,4,11-14H2/b20-18- |
Clave InChI |
KGWRZMWVMDXZGL-ZZEZOPTASA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCNCCO)C3=CC=C(C=C3)Cl)/O |
SMILES canónico |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCNCCO)C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3,5-dimethoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11051744.png)
![5-Cyclopropyl[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11051745.png)


![N-(4-{5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B11051768.png)
![4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11051774.png)
![N-{3-[3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl]-7-nitro-1,2-benzoxazol-5-yl}acetamide](/img/structure/B11051797.png)
![N-(1,3-benzodioxol-5-yl)-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11051799.png)

![3-[(naphthalen-1-yl)methyl]-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11051803.png)
![2-[(2-cyanophenyl)sulfanyl]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]benzamide](/img/structure/B11051806.png)

![2-(4-chlorophenoxy)-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}acetamide](/img/structure/B11051814.png)
![3-(3,5-dichlorophenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051821.png)